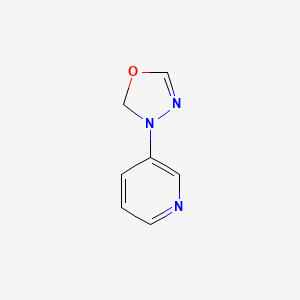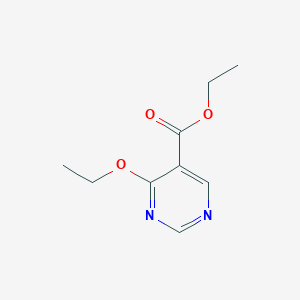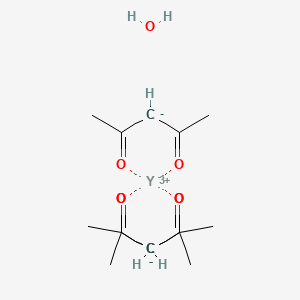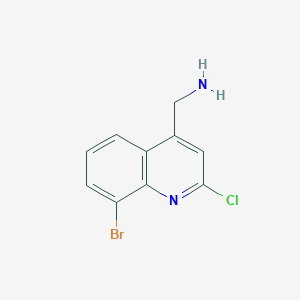
Cyclopentanol, 3-methyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanol, 3-methyl-, cis- is an organic compound with the molecular formula C6H12O It is a type of cycloalkanol, specifically a cyclopentanol derivative with a methyl group attached to the third carbon in the ring The “cis-” prefix indicates that the substituents are on the same side of the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanol, 3-methyl-, cis- can be synthesized through several methods. One common approach involves the hydrogenation of cyclopentenols. For example, ruthenium carbene complexes can catalyze ring-closing metathesis followed by hydrogenation at ambient temperature and under 1 atm of hydrogen in toluene . Another method involves the diastereoselective reductive [3 + 2] cycloaddition of allenes and enones in the presence of zinc, zinc iodide, and water .
Industrial Production Methods
Industrial production of cyclopentanol, 3-methyl-, cis- often involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . This method is favored due to its efficiency and the high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanol, 3-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: 3-methylcyclopentanone or 3-methylcyclopentanoic acid.
Reduction: 3-methylcyclopentane.
Substitution: Various substituted cyclopentanol derivatives depending on the reagent used.
Applications De Recherche Scientifique
Cyclopentanol, 3-methyl-, cis- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of cycloalkanols in biological systems.
Industry: Used in the production of perfumes, medicines, and dyes, and as a solvent for various applications.
Mécanisme D'action
The mechanism of action of cyclopentanol, 3-methyl-, cis- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Cyclopentanol, 3-methyl-, cis- can be compared with other cyclopentanol derivatives such as:
Cyclopentanol: Lacks the methyl group, resulting in different reactivity and applications.
Cyclopentanol, 3-methyl-, trans-: The trans- isomer has different spatial arrangement, leading to different physical and chemical properties.
Cyclopentanol, 2-methyl-: The methyl group is attached to the second carbon, altering its reactivity and applications.
Propriétés
Numéro CAS |
5631-24-3 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(1S,3R)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
VEALHWXMCIRWGC-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](C1)O |
SMILES canonique |
CC1CCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)


![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)










